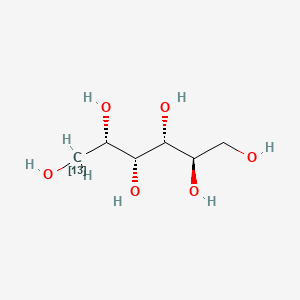

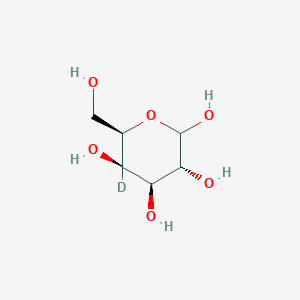

D-Glucose-4-C-d

Overview

Description

D-Glucose is a monosaccharide (simple sugar) and a vital source of energy for living organisms . It exists in a cyclic form, containing six carbon atoms and is naturally present in all plants and fruits in free or bound state . It is synthesized by the process, gluconeogenesis, in the liver and kidney .

Synthesis Analysis

D-Glucose can be synthesized from D-allose through izumoring cascade epimerization . In a study, Escherichia coli was engineered to co-express D-galactose: H+ symporter (GalP), D-glucose isomerase (DGI), D-allulose 3-epimerase (DAE), and ribose-5-phosphate isomerase (RPI), thereby constructing an in vivo Izumoring pathway for yielding D-allose from D-glucose .

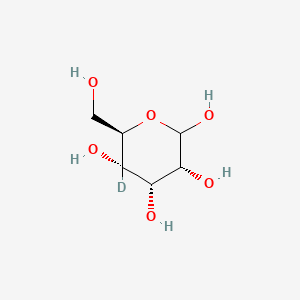

Molecular Structure Analysis

Molecular modelling using semiempirical methods AM1, PM3, PM5 and, MINDO as well as the Density Functional Theory method BLYP/DZVP respectively were used to calculate the structure and vibrational spectra of d-glucose . The calculated data show that both molecules are not linear; ground state and the number for the point-group C is equal to 1 .

Chemical Reactions Analysis

Uridine diphosphate (UDP)-Galactose/Glucose-4-epimerase (UGE) is the third enzyme involved in the Leloir pathway. It catalyzes the conversion of UDP-Galactose to UDP-Glucose, which is a rate-limiting step for polysaccharides biosynthesis .

Physical and Chemical Properties Analysis

D-Glucose is water-soluble and is also soluble in acetic acid . It is odourless and sweet to taste .

Scientific Research Applications

Metabolic Research and Diabetes Therapy

D-Glucose-4-C-d, as a variant of glucose, has been indirectly implicated in the realm of diabetes research and therapy. Inhibitors of dipeptidyl peptidase IV (DP IV), an enzyme closely interacting with glucose metabolism, have shown promise in improving glucose tolerance. This has led to breakthroughs in diabetes therapy, notably by enhancing the insulin response and facilitating peripheral glucose disposal. The principle of DP IV inhibition has been validated for treating metabolic disorders, marking a revolutionary stride in diabetes therapy (Demuth, McIntosh, & Pederson, 2005).

Machine Learning and Diabetes Research

The surge in data, including high throughput genetic data and Electronic Health Records (EHRs), has propelled the application of machine learning and data mining in biosciences. In diabetes research, these methodologies have been crucial for transforming information into valuable knowledge, particularly in areas like diagnosis, etiopathophysiology, and therapy (Kavakiotis et al., 2017).

Bioactive Supramolecular Assemblies

Cyclodextrins (CDs), comprising D-glucose units, are pivotal in constructing nano-scale supramolecular systems due to their ability to form stable complexes with various molecules. These CD-based supramolecular assemblies have significant implications in supramolecular chemistry, biochemistry, and nanotechnology (Chen & Liu, 2010).

Plant Imaging and FDG Applications

2-deoxy-2-fluoro-D-glucose (FDG), another glucose analog, has been used in plant imaging. Although primarily employed in medical diagnostics and in vivo animal imaging studies, FDG's structural and chemical mimicry of glucose enables its uptake and distribution to be similar to glucose, even in plant models. This has opened new avenues in plant-imaging research, extending FDG applications beyond traditional realms (Fatangare & Svatoš, 2016).

Mechanism of Action

Target of Action

D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .

Mode of Action

D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .

Result of Action

The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .

Future Directions

The future of carbohydrate-containing drugs like D-Glucose lies in five potential directions: pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . The development of non-invasive and continuous glucose monitoring devices is also a promising direction .

Properties

IUPAC Name |

(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KHOLKCTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

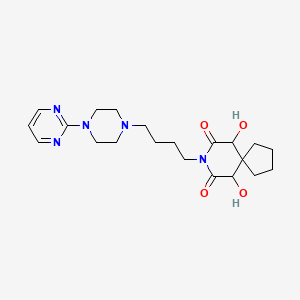

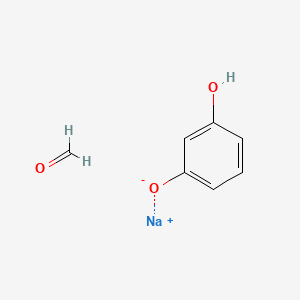

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1S-(1alpha,2alpha,3alpha,4beta)]-](/img/no-structure.png)

![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)